molecular formula C19H20F4N4O B12232063 N-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine

N-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B12232063
M. Wt: 396.4 g/mol
InChI Key: ZMGIETYUWKSJTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine is a complex organic compound that features a combination of fluorinated pyridine and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, including the formation of fluoropyridine and piperidine intermediates. One common method involves the fluorination of pyridine using reagents such as AlF3 and CuF2 at high temperatures (450-500°C) to produce fluoropyridine derivatives . The piperidine moiety can be synthesized through hydrogenation, cyclization, or cycloaddition reactions . The final compound is obtained by coupling these intermediates under specific conditions, often involving palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated pyridine ring, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium or platinum catalysts.

    Nucleophiles: Sodium hydride, organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully hydrogenated piperidine derivatives.

Scientific Research Applications

N-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The fluorinated pyridine moiety can interact with enzymes or receptors, altering their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The trifluoromethyl group can increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    Fluoropyridines: Compounds such as 2-fluoropyridine and 3-fluoropyridine share similar structural features but may differ in their reactivity and applications.

    Piperidine Derivatives: Compounds like piperidine and its substituted derivatives are widely used in medicinal chemistry and share the piperidine core structure.

Uniqueness

N-{[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine is unique due to the combination of fluorinated pyridine and piperidine moieties, along with the presence of a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H20F4N4O

Molecular Weight

396.4 g/mol

IUPAC Name

(3-fluoropyridin-4-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone

InChI

InChI=1S/C19H20F4N4O/c1-26(17-10-14(2-7-25-17)19(21,22)23)12-13-4-8-27(9-5-13)18(28)15-3-6-24-11-16(15)20/h2-3,6-7,10-11,13H,4-5,8-9,12H2,1H3

InChI Key

ZMGIETYUWKSJTB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCN(CC1)C(=O)C2=C(C=NC=C2)F)C3=NC=CC(=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.